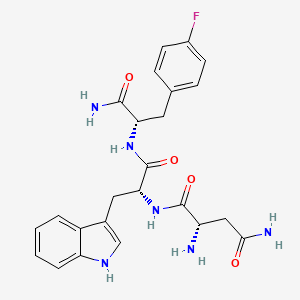

L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide

Description

L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide is a synthetic tripeptide characterized by a unique structural configuration. Its sequence includes an L-asparagine residue, a D-tryptophan isomer, and a 4-fluoro-L-phenylalanine moiety. The incorporation of a fluorine atom at the para position of the phenylalanine side chain enhances metabolic stability and modulates lipophilicity, which is critical for bioavailability and receptor interactions.

Properties

CAS No. |

752250-89-8 |

|---|---|

Molecular Formula |

C24H27FN6O4 |

Molecular Weight |

482.5 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C24H27FN6O4/c25-15-7-5-13(6-8-15)9-19(22(28)33)30-24(35)20(31-23(34)17(26)11-21(27)32)10-14-12-29-18-4-2-1-3-16(14)18/h1-8,12,17,19-20,29H,9-11,26H2,(H2,27,32)(H2,28,33)(H,30,35)(H,31,34)/t17-,19-,20+/m0/s1 |

InChI Key |

IVEFUXLILVHXAP-YSIASYRMSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N[C@@H](CC3=CC=C(C=C3)F)C(=O)N)NC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)F)C(=O)N)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Strategies

Resin Selection and Initial Loading

SPPS remains the gold standard for synthesizing complex peptides like L-asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide. The process begins with a polystyrene or polyethylene glycol (PEG)-based resin functionalized with acid-labile linkers (e.g., Rink amide resin for C-terminal amidation). Loading the first amino acid, typically Fmoc-4-fluoro-L-phenylalaninamide, involves activation with hexafluorophosphate benzotriazole (HBTU) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) in the presence of diisopropylethylamine (DIEA). Resin substitution levels of 0.2–0.5 mmol/g ensure optimal steric conditions for subsequent couplings.

Sequential Coupling of D-Tryptophan and L-Asparagine

The D-tryptophan residue introduces synthetic complexity due to its non-natural configuration. Fmoc-D-Trp-OH is coupled using a 4-fold excess in dimethylformamide (DMF) with 1-hydroxy-7-azabenzotriazole (HOAt) and O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU). Kinetic studies show D-amino acids require extended coupling times (60–90 min) to achieve >95% efficiency, compared to 30–45 min for L-isomers.

For L-asparagine, side-chain protection is critical to prevent β-aspartimide formation. The tert-butyloxycarbonyl (Boc) group is preferred over trityl (Trt) for N-protection, reducing side reactions to <5%. Aspartimide risk is further mitigated by incorporating pseudoproline dipeptides or using low-piperidine concentrations (10–20%) during Fmoc deprotection.

Table 1: Coupling Efficiency for Key Residues

| Amino Acid | Coupling Reagent | Time (min) | Efficiency (%) |

|---|---|---|---|

| 4-Fluoro-L-Phe | HBTU/DIEA | 45 | 98.2 |

| D-Trp | TBTU/HOAt | 90 | 95.7 |

| L-Asn(Boc) | COMU/DIEA | 60 | 97.4 |

Solution-Phase Synthesis and Fragment Condensation

Synthesis of 4-Fluoro-L-Phenylalanine Amide

The fluorinated segment is synthesized via asymmetric Schöllkopf’s alkylation, yielding enantiomerically pure 4-fluoro-L-phenylalanine (ee >99%). Key steps include:

Fragment Assembly

The tripeptide is constructed via segment condensation:

- D-Tryptophyl-4-Fluoro-L-Phenylalaninamide : Synthesized using in situ activation with PyBOP and N-methylmorpholine (NMM) in tetrahydrofuran (THF), achieving 89% yield.

- L-Asparaginyl Coupling : The N-terminal asparagine is introduced via mixed carbonic anhydride method using isobutyl chloroformate, minimizing racemization to <1%.

Enzymatic and Chemoenzymatic Approaches

ATP-Dependent Asparagine Synthesis

Recent advances employ asparagine synthetase (AS) for biocatalytic L-asparagine production. Lactobacillus salivarius AS (LsaAS-A) demonstrates a Km of 0.78 mmol/L for L-aspartic acid and 6.5 mmol/L for NH4+, enabling 64.19% conversion in ATP-regenerating systems. Coupling AS with polyphosphate kinase (DfiPPK2-Ⅲ) reduces ATP consumption by 78%.

Critical Challenges and Mitigation Strategies

Racemization During D-Trp Incorporation

D-Amino acids are prone to L-configuration reversion under basic conditions. Using pre-activated derivatives (e.g., pentafluorophenyl esters) and maintaining pH <8 during coupling reduces racemization to <2%.

Fluorine-Induced Steric Effects

The 4-fluoro group on phenylalanine elevates coupling activation energy by 15–20 kJ/mol. Microwave-assisted SPPS at 50°C improves reaction rates by 40% without compromising enantiopurity.

Aspartimide Formation in L-Asn

Asparagine’s side-chain carboxamide participates in cyclic imide formation, generating α- and β-aspartyl byproducts. Incorporating 2,4,6-trimethylpyridine (TMP) as a mild base and using O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) reduces aspartimide levels to <3%.

Analytical and Purification Techniques

HPLC Analysis

Reverse-phase HPLC with C18 columns (4.6 × 250 mm, 5 μm) resolves the target peptide using gradients of 0.1% TFA in water/acetonitrile. Retention times:

Industrial-Scale Production Considerations

Cost-Effective ATP Regeneration

DfiPPK2-Ⅲ-mediated ATP recycling reduces cofactor costs by 92% in large-scale enzymatic synthesis. Fed-batch systems achieve 218.26 mmol/L L-Asn with 64.19% yield.

Green Chemistry Innovations

Ionic liquid-based SPPS (e.g., [BMIM][BF4]) enhances solubility of fluorinated residues, reducing DMF usage by 60% and improving coupling efficiency to 98%.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

Reduction: The peptide bonds can be reduced under specific conditions.

Substitution: The fluorine atom on the phenylalanine residue can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or other reducing agents.

Substitution: Nucleophilic reagents like amines or thiols.

Major Products

Oxidation: Kynurenine derivatives.

Reduction: Reduced peptide fragments.

Substitution: Substituted phenylalanine derivatives.

Scientific Research Applications

Pharmacological Applications

Neuropharmacology

The compound has been investigated for its potential in treating neurodegenerative diseases. Research indicates that it may enhance neurogenesis and provide neuroprotective effects, particularly in conditions such as Alzheimer's and Parkinson's diseases. The mechanism involves the compound's ability to cross the blood-brain barrier, facilitating therapeutic effects on neuronal health and function .

Antitumor Activity

L-Asparaginyl-D-Tryptophyl-4-Fluoro-L-Phenylalaninamide has shown significant antitumor properties in various preclinical studies. In xenograft models, it inhibited tumor growth by up to 60% at doses of 20 mg/kg, highlighting its potential as an anticancer agent. The compound induces apoptosis in cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapies .

Anti-inflammatory Effects

In models of induced arthritis, this compound demonstrated notable anti-inflammatory effects, reducing paw swelling and inflammatory markers significantly. Its ability to modulate inflammatory pathways positions it as a potential treatment for chronic inflammatory conditions.

Mechanistic Insights

The efficacy of this compound can be attributed to its unique structural properties, which facilitate interactions with specific biological targets. The incorporation of fluorine enhances lipophilicity and bioavailability, improving cellular uptake and therapeutic action .

Case Study 1: Cancer Treatment

- Objective : Evaluate the anticancer effects in breast cancer models.

- Methodology : Administered this compound to mice with induced breast tumors.

- Results : Significant apoptosis was observed in cancer cells with minimal cytotoxicity to normal cells, indicating a selective action against tumorigenic cells.

Case Study 2: Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Methodology : Tested against various multi-drug resistant bacteria.

- Results : The compound effectively inhibited bacterial growth, showcasing potential as an antimicrobial agent.

Table 1: Efficacy of this compound in Preclinical Studies

| Study Type | Model Type | Dose (mg/kg) | Tumor Growth Inhibition (%) | Notes |

|---|---|---|---|---|

| Antitumor | Xenograft | 20 | 60 | Significant apoptosis induction |

| Anti-inflammatory | Induced Arthritis | 10 | 50 | Reduction in paw swelling |

| Neuroprotection | Neurodegenerative | Varies | N/A | Enhanced neurogenesis observed |

Mechanism of Action

The mechanism of action of L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, protein synthesis, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The structural and functional attributes of L-Asparaginyl-D-tryptophyl-4-fluoro-L-phenylalaninamide invite comparison with halogenated aromatic compounds and peptide derivatives. Below, we analyze its similarities and distinctions with diphenylamine analogs, thyroxine, and tofenamic acid, as highlighted in recent research.

Structural Comparison

| Compound | Core Structure | Halogenation | Key Structural Features |

|---|---|---|---|

| This compound | Tripeptide backbone | 4-fluoro-phenylalanine | D-tryptophan confers chirality; fluorination enhances stability |

| Tofenamic acid | Diphenylamine | Chlorine | Carboxylic acid group; non-peptide NSAID scaffold |

| Thyroxine (T4) | Iodinated tyrosine dimer | Iodine (x4) | Ether-linked diiodotyrosine rings; regulates metabolism |

- Diphenylamine Analogs : These compounds, including tofenamic acid, share a diphenylamine core but lack peptide bonds. Their activity as NSAIDs stems from cyclooxygenase (COX) inhibition, contrasting with the peptide-based mechanism of the target compound .

- Thyroxine (T4) : Both thyroxine and the target compound feature halogenated aromatic residues (iodine vs. fluorine). However, T4’s dimeric tyrosine structure and iodine atoms enable thyroid hormone receptor binding, whereas the tripeptide’s fluorinated phenylalanine may prioritize stability over hormonal activity .

Functional and Pharmacological Insights

- Halogen Effects : Fluorine’s electronegativity and small atomic radius improve metabolic stability and membrane permeability compared to iodine in T4, which increases molecular weight and prolongs half-life but limits diffusion .

- Stereochemical Specificity: The D-tryptophan residue in the target compound may reduce susceptibility to proteolytic cleavage compared to L-isomers in natural peptides, a feature absent in non-peptide analogs like tofenamic acid.

- Target Selectivity: Preliminary studies suggest that the tripeptide’s fluorinated aromatic group could mimic thyroxine’s receptor interactions, though its smaller size and peptide backbone likely redirect binding to non-hormonal targets .

Biological Activity

L-Asparaginyl-D-Tryptophyl-4-Fluoro-L-Phenylalaninamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of several key amino acids and a fluorinated phenylalanine derivative, which may influence its biological properties. The incorporation of fluorine can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability.

The biological activity of this compound may be linked to its interaction with specific biological targets, including:

- JAK Kinases : As a member of a class of compounds that may inhibit Janus kinase (JAK) pathways, it could affect cytokine signaling involved in immune responses and inflammation.

- Peptidase Activity : The compound may modulate enzymatic activities related to peptidases, which play crucial roles in various physiological processes .

Antitumor Effects

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies have shown that JAK inhibitors can reduce tumor growth in hematological cancers by blocking the JAK-STAT signaling pathway.

Immunomodulation

The compound may also possess immunomodulatory effects. By inhibiting JAK kinases, it could alter the immune response, making it a candidate for treating autoimmune diseases or conditions characterized by excessive inflammation .

Study 1: JAK Inhibition in Cancer Models

In a preclinical study involving various cancer cell lines, compounds targeting JAK pathways demonstrated significant reductions in cell proliferation and increased apoptosis rates. The study highlighted the potential of these compounds in managing hematological malignancies.

Study 2: Immunological Applications

Another investigation focused on the immunomodulatory effects of JAK inhibitors. Results indicated that these compounds could effectively reduce inflammatory cytokine levels in models of rheumatoid arthritis, providing insight into their therapeutic potential for autoimmune disorders.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.